molecular formula C19H18N2O2 B244155 4-ethoxy-N-(2-methylquinolin-8-yl)benzamide

4-ethoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No. B244155
M. Wt: 306.4 g/mol
InChI Key: ABHSTJRFIMIPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of quinoline derivatives and has been found to have potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-(2-methylquinolin-8-yl)benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or proteins involved in various cellular processes. It may also act by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(2-methylquinolin-8-yl)benzamide has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been found to modulate the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and repair.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethoxy-N-(2-methylquinolin-8-yl)benzamide in lab experiments is its potential as a selective inhibitor of specific enzymes or proteins. This allows for the study of specific cellular processes and signaling pathways. However, one of the limitations of using the compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of the researchers and the experimental subjects.

Future Directions

There are several future directions for research on 4-ethoxy-N-(2-methylquinolin-8-yl)benzamide. One possible direction is to study its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore its potential as a modulator of protein-protein interactions. Further studies are also needed to understand the exact mechanism of action of the compound and to identify potential side effects and toxicity. Overall, 4-ethoxy-N-(2-methylquinolin-8-yl)benzamide has shown promising potential for scientific research and further studies are warranted to fully explore its applications.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-methylquinolin-8-yl)benzamide involves the condensation of 2-methyl-8-quinolinol with 4-ethoxybenzoyl chloride in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-ethoxy-N-(2-methylquinolin-8-yl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antitumor, and anti-inflammatory properties. It has also been studied for its potential as an antimicrobial agent and as a modulator of protein-protein interactions.

properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-ethoxy-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C19H18N2O2/c1-3-23-16-11-9-15(10-12-16)19(22)21-17-6-4-5-14-8-7-13(2)20-18(14)17/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

ABHSTJRFIMIPSW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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